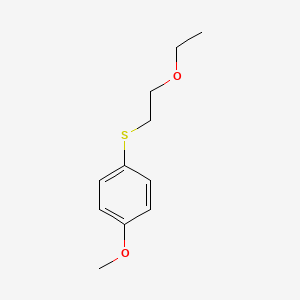
4-Methoxyphenyl 2-ethoxyethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 2-ethoxyethyl sulfide, also known as AEES, is a chemical compound that has gained attention in the scientific community due to its potential applications in chemical warfare agents and as a tool for studying the physiological effects of sulfur mustard exposure.
Mecanismo De Acción
4-Methoxyphenyl 2-ethoxyethyl sulfide is a potent alkylating agent that reacts with cellular nucleophiles, such as DNA, proteins, and lipids. The mechanism of action of this compound is similar to that of sulfur mustard, which causes DNA damage, protein dysfunction, and lipid peroxidation. This compound has been shown to induce DNA damage and apoptosis in various cell types, including human keratinocytes, lymphocytes, and lung epithelial cells.
Biochemical and Physiological Effects:
This compound exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and cell death. This compound-induced oxidative stress is characterized by increased levels of reactive oxygen species (ROS) and decreased levels of antioxidants, such as glutathione. This compound also induces inflammation by activating pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Finally, this compound exposure leads to cell death by inducing apoptosis and necrosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxyphenyl 2-ethoxyethyl sulfide has several advantages and limitations for lab experiments. One advantage is that it is a stable and relatively easy-to-handle compound, which makes it suitable for studying the effects of sulfur mustard exposure in vitro. In addition, this compound can be used to develop and test new treatments for sulfur mustard exposure. However, one limitation is that this compound is not a perfect surrogate for sulfur mustard, as it does not fully replicate the complex mixture of sulfur mustard and its metabolites that are present in vivo. Another limitation is that this compound-induced effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 4-Methoxyphenyl 2-ethoxyethyl sulfide. One direction is to further elucidate the mechanism of action of this compound and its relationship to sulfur mustard exposure. This could involve studying the effects of this compound on different cellular targets, such as DNA, proteins, and lipids, and identifying the key pathways and molecules involved in this compound-induced toxicity. Another direction is to develop and test new treatments for sulfur mustard exposure using this compound as a model compound. This could involve screening libraries of compounds for their ability to prevent or mitigate this compound-induced effects. Finally, future research could focus on developing more sophisticated in vitro models of sulfur mustard exposure that better replicate the complex mixture of sulfur mustard and its metabolites that are present in vivo.
Métodos De Síntesis
4-Methoxyphenyl 2-ethoxyethyl sulfide can be synthesized through a multi-step process starting with 4-methoxyphenol and ethylene oxide. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to form 4-methoxyphenyl 2-hydroxyethyl ether. This intermediate is then reacted with thionyl chloride to form 4-methoxyphenyl 2-chloroethyl sulfide, which is subsequently reacted with sodium ethoxide to form this compound.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 2-ethoxyethyl sulfide has been used as a model compound for studying the effects of sulfur mustard exposure on cells and tissues. Sulfur mustard is a chemical warfare agent that causes severe skin, eye, and respiratory tract damage. This compound shares structural similarities with sulfur mustard and is therefore used as a surrogate compound for studying the mechanism of action and physiological effects of sulfur mustard. In addition, this compound has been used to develop and test new treatments for sulfur mustard exposure.
Propiedades
IUPAC Name |
1-(2-ethoxyethylsulfanyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-3-13-8-9-14-11-6-4-10(12-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUOSCQRHOJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2619622.png)

![4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2619628.png)
![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)
![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)
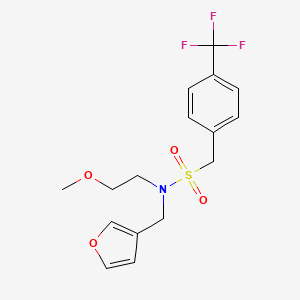
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)

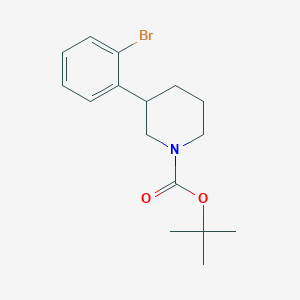
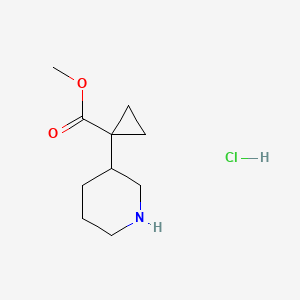
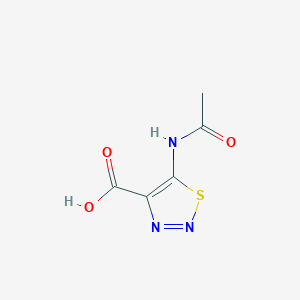
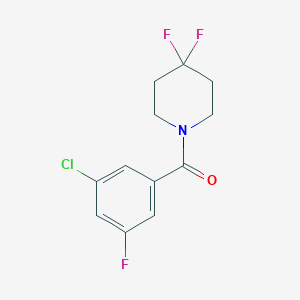
![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)
![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)